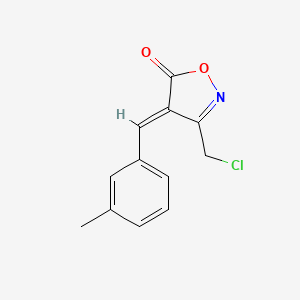

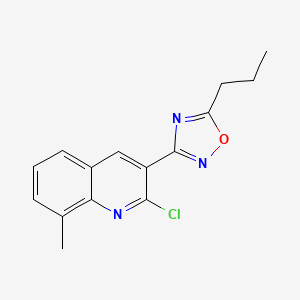

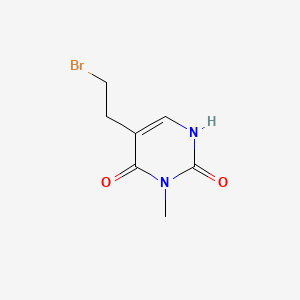

![molecular formula C16H16O4 B1344965 3-甲氧基-2-[(3-甲基苄基)氧基]苯甲酸 CAS No. 1142201-98-6](/img/structure/B1344965.png)

3-甲氧基-2-[(3-甲基苄基)氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid is a compound that can be associated with a class of substances that exhibit inhibitory activity against enzymes such as catechol-O-methyltransferase (COMT). Compounds with similar structures, such as 3-hydroxy-4-methoxybenzoic acids and their derivatives, have been studied for their potential as inhibitors, with variations in the substituents affecting their potency and mode of inhibition .

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-2-[(3-methylbenzyl)oxy]benzoic acid often involves the protection of carboxylic acids, followed by various coupling reactions. For instance, 4-methoxy-α-methylbenzyl esters, which share a similar methoxybenzyl component, can be synthesized from corresponding acids and then deprotected using reagents like DDQ . Additionally, the selective metalation of methoxy benzoic acids has been achieved using reagents such as n-butyl lithium–potassium tert-butoxide, which could be a step towards the synthesis of substituted benzoic acids .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like single-crystal X-ray diffraction. For example, the crystal structure of a 2-methoxy-benzoic acid derivative revealed insights into bond lengths and the conjugated system present in the molecule . These structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of methoxybenzyl esters and benzoic acid derivatives includes debenzylation and deprotonation reactions. Debenzylation can be achieved through oxidative conditions, as seen with 4-methoxy-α-methylbenzyl esters . Deprotonation reactions, particularly at positions ortho or para to the carboxylate group, are also significant for further functionalization of the benzoic acid core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-2-[(3-methylbenzyl)oxy]benzoic acid and related compounds are influenced by their molecular structure. The presence of methoxy and carboxylic acid groups can affect the compound's solubility, acidity, and potential to form hydrogen bonds. These properties are essential for the compound's biological activity and its interaction with enzymes like COMT .

科学研究应用

聚苯胺掺杂

3-甲氧基-2-[(3-甲基苄基)氧基]苯甲酸及其衍生物用于导电聚合物聚苯胺的掺杂。用苯甲酸和取代的苯甲酸掺杂可以提高聚苯胺的导电性,使其成为各种先进技术应用的候选材料,包括传感器、执行器和储能装置 (Amarnath & Palaniappan, 2005)。

晶体结构分析

该化合物在合成新的分子结构中也至关重要,有助于理解晶体结构及其在材料科学中的潜在应用。例如,2-甲氧基苯甲酸衍生物的合成和晶体结构分析已被探索,以了解分子堆积和键长,这对于设计具有特定性能的材料至关重要 (Zhao 等,2010)。

放射性药物开发

3-甲氧基-2-[(3-甲基苄基)氧基]苯甲酸衍生物正在研究用于显像应用的放射性药物的开发。它们在肝脏和脾脏成像方面的潜力已得到证实,表明它们在诊断医学中的用途 (Akbar, 2018)。

有机合成和化学反应

该化学物质参与选择性化学反应,如对位金属化,这是有机合成中的基础。对分子进行精确操作以引入特定的官能团,为合成具有药物、农用化学品和其他行业所需特性的新型化合物开辟了途径 (Sinha, Mandal, & Chandrasekaran, 2000)。

抗氧化和抗菌活性

源自 3-甲氧基-2-[(3-甲基苄基)氧基]苯甲酸的化合物已显示出显着的生物活性,包括抗氧化和抗菌作用。这些特性对于开发新的治疗剂和食品和化妆品行业的添加剂至关重要,以对抗氧化应激和微生物感染 (Xu 等,2017)。

环境应用

3-甲氧基-2-[(3-甲基苄基)氧基]苯甲酸的衍生物用于环境化学中从水溶液中吸附和回收金属。这一应用对于水处理、有价值金属的回收和环境修复工作至关重要 (Gunjate 等,2020)。

属性

IUPAC Name |

3-methoxy-2-[(3-methylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11-5-3-6-12(9-11)10-20-15-13(16(17)18)7-4-8-14(15)19-2/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSPPGFFDAYOEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219278 |

Source

|

| Record name | Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142201-98-6 |

Source

|

| Record name | Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344884.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)